6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine
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Overview
Description
6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. It is characterized by the presence of a difluoromethyl group attached to a bipyridine scaffold, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the CF₂H group to the bipyridine scaffold . The reaction conditions often involve the use of difluoromethylation reagents and catalysts under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and batch processing can be employed to produce large quantities of 6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bipyridine core.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated bipyridine oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of adapter protein-2 associated kinase 1 (AAK1), which plays a role in neuropathic pain . The compound’s difluoromethyl group enhances its binding affinity and selectivity towards the target enzyme, leading to effective inhibition and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(S)-1-((2’,6-Bis(difluoromethyl)-[2,4’-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A highly selective, CNS penetrable AAK1 inhibitor with similar structural features.
Difluoromethylated Pyridines: Compounds with similar difluoromethyl groups attached to pyridine rings, exhibiting comparable chemical and biological properties.
Uniqueness
6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine stands out due to its unique bipyridine scaffold and the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit AAK1 and penetrate the CNS makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H9F2N3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C11H9F2N3/c12-11(13)10-8(14)3-4-9(16-10)7-2-1-5-15-6-7/h1-6,11H,14H2 |
InChI Key |
XXCFJYLPDWWFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)N)C(F)F |
Origin of Product |
United States |
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